![molecular formula C14H18F3N3O3 B3001377 1-{1-[(2E)-丁-2-烯酰]哌啶-4-基}-3-(2,2,2-三氟乙基)咪唑烷-2,4-二酮 CAS No. 2097941-18-7](/img/structure/B3001377.png)

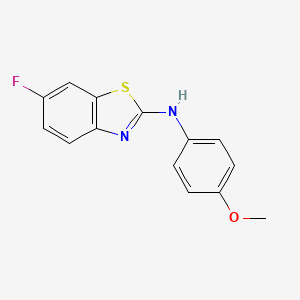

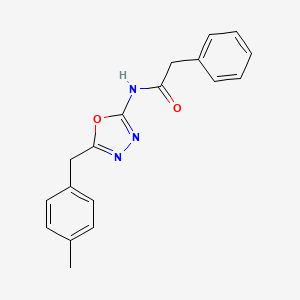

1-{1-[(2E)-丁-2-烯酰]哌啶-4-基}-3-(2,2,2-三氟乙基)咪唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel imidazolidine derivatives has been a subject of interest in recent research. One study reports the creation of two new compounds, specifically 1-amino-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and 1,3-bis(hydroxymethyl)-3',4'-dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione. These compounds were synthesized and their structures confirmed using NMR and IR spectroscopy, alongside quantum-chemical calculations at the DFT level . Another study focused on the synthesis of piperidine-4-spiro-5'-imidazolidine-2',4'-diones, starting from methyl substituted 2-phenyl-4-hydroxypiperidines and 4-cyano-4-aminopiperidines, employing the Bucherer-Bergs and Strecker methods. The stereochemical composition and spatial structure of these synthesized compounds were determined using 1H and 13C NMR data .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is crucial for understanding their chemical behavior. In one case, the crystal and molecular structure of 1'-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione was thoroughly investigated using X-ray diffraction studies. This compound crystallizes in the triclinic crystal class within the P1 space group. The hydantoin ring, which is a common feature in imidazolidine derivatives, was found to adopt a planar conformation influenced by π conjugation. The pyrrolidine and piperidine rings, part of the bicyclo octane moiety, were observed in envelope and chair conformations, respectively .

Chemical Reactions Analysis

The chemical reactivity of imidazolidine derivatives can be inferred from their molecular structure and the presence of functional groups. The studies do not directly address the chemical reactions of the specific compound "1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione"; however, the reported compounds share structural similarities that suggest potential reactivity. For instance, the presence of the hydantoin ring, which is known for its hydrogen bonding capabilities, as evidenced by the three-centered hydrogen bonding pattern observed in the crystal structure study , indicates that similar compounds could participate in hydrogen bonding interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives are closely related to their molecular structures. The reported compounds exhibit characteristics such as crystallinity, as seen in the compound that crystallizes in the triclinic P1 space group . The NMR spectroscopy data provide insights into the electronic environment of the atoms within the molecules, which is essential for understanding their chemical properties . The intramolecular and intermolecular hydrogen bonds observed in the crystal structure study suggest that these compounds could have unique solubility and stability profiles due to these interactions.

科学研究应用

生物学评估和抗菌活性

抗生素疗效评估

评估了 5-芳香咪唑烷-4-酮的胺衍生物提高抗生素对金黄色葡萄球菌菌株(包括耐甲氧西林金黄色葡萄球菌 (MRSA))有效性的能力。这涉及合成和生物学评估 (Matys 等人,2015)。

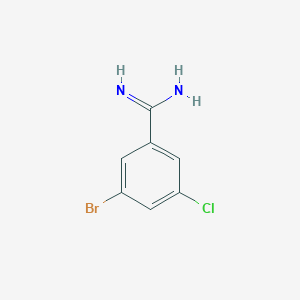

噻唑烷衍生物的合成和抗菌活性

合成了一系列噻唑烷-2,4-二酮,并筛选了它们的抗菌和抗真菌活性,显示出对革兰氏阳性菌和真菌的有效性 (Prakash 等人,2011)。

抗癌和抗肿瘤活性

衍生物的抗癌活性

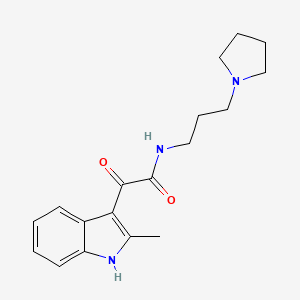

详细介绍了新的咪唑烷-2,4-二酮衍生物的合成及其抗癌活性的评估。这些化合物显示出显着的抗癌活性,特别是对乳腺癌、肺癌和结肠癌细胞系 (Kumar 等人,2013)。

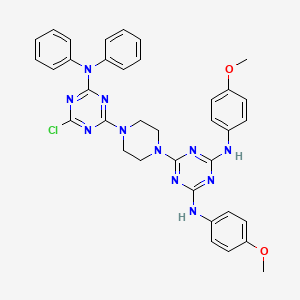

吲哚衍生物的合成和生物活性

介绍了新的 1-苄基和 1-苯甲酰基-3-杂环吲哚衍生物的合成和评估,用于抗菌和抗癌活性。这些化合物对各种细菌菌株和癌细胞系表现出显着的疗效 (El-Sawy 等人,2010)。

其他应用

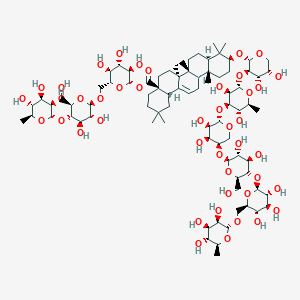

降血糖活性

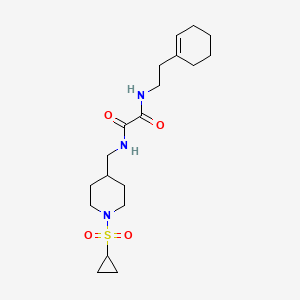

合成了新的 3-芳基磺酰基咪唑烷-2,4-二酮,并使用异丙嗪糖尿病大鼠模型评估了它们的降血糖活性。一些化合物表现出显着的活性,与标准药物相当 (Hussain 等人,2015)。

作为抗糖尿病剂的设计和合成

探索了新型噻唑烷-2,4-二酮衍生物作为抗糖尿病剂的设计和合成。这项研究包括制备各种衍生物和评估它们的降血糖潜力 (Kadium 等人,2022)。

作用机制

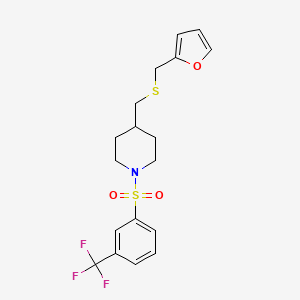

Target of Action

The primary targets of this compound are yet to be identified. Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives are known to undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

Piperidine derivatives are known to be important synthetic fragments for designing drugs .

Result of Action

Piperidine derivatives are known to have various pharmacological applications .

未来方向

属性

IUPAC Name |

1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3N3O3/c1-2-3-11(21)18-6-4-10(5-7-18)19-8-12(22)20(13(19)23)9-14(15,16)17/h2-3,10H,4-9H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQJUJQJXLOWCK-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(2-methoxyphenoxy)propyl]prop-2-enamide](/img/structure/B3001308.png)

![Ethyl 4-[[4-[4-[(4-ethoxycarbonylphenyl)carbamoylamino]-3-methoxyphenyl]-2-methoxyphenyl]carbamoylamino]benzoate](/img/structure/B3001313.png)

![3-(4-Fluorophenyl)-N-[3-[methyl(prop-2-ynyl)amino]propyl]-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxamide](/img/structure/B3001316.png)